molecular formula C19H20N4O3S B11681047 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11681047
M. Wt: 384.5 g/mol
InChI Key: VQGHYJOKWZMAGX-RGVLZGJSSA-N
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Preparation Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol . The resulting intermediate is then reacted with hydrazine hydrate to form the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to metal ions, forming stable complexes that inhibit enzyme activity . The compound also interacts with cellular proteins, disrupting their function and leading to cell death in cancer cells . The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-3-23-15-9-5-4-8-14(15)21-19(23)27-12-17(24)22-20-11-13-7-6-10-16(26-2)18(13)25/h4-11,25H,3,12H2,1-2H3,(H,22,24)/b20-11+

InChI Key

VQGHYJOKWZMAGX-RGVLZGJSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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